- Novel fatty acid based di-isocyanates towards the synthesis of thermoplastic polyurethanes, European Polymer Journal, 2013, 49(4), 823-833

Cas no 925-83-7 (Decanedihydrazide)

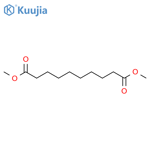

Decanedihydrazide structure

商品名:Decanedihydrazide

Decanedihydrazide 化学的及び物理的性質

名前と識別子

-

- Sebacic Dihydrazide

- Decanedioic acid,1,10-dihydrazide

- Sebacic acid dihydrazide

- Sebacic acid hydrazide

- Decanediohydrazide

- Sebacohydrazide

- Decanedihydrazide

- Decanedioic acid, dihydrazide

- Sebacic acid, dihydrazide

- Hydrazine, octamethylenedicarbonyldi-

- Decanedioic acid, 1,10-dihydrazide

- C10H22N4O2

- octane-1,8-dicarbohydrazide

- sebacodihydrazide

- sebacoyldihydrazide

- Decanedihydrazide #

- WLN: ZMV8VMZ

- CBDivE_003200

- Decanedioic acid 1,10-dihydrazide (ACI)

- Decanedioic acid, dihydrazide (9CI)

- Sebacic acid, dihydrazide (6CI, 7CI, 8CI)

- NSC 23709

- SDH

- SDH-S

- F20367

- 125-83-7

- SCHEMBL219713

- CS-0149893

- 4-02-00-02090 (Beilstein Handbook Reference)

- S0224

- MFCD00039763

- STK825234

- EINECS 213-126-8

- Sebacicaciddihydrazide

- DTXSID30883606

- NSC-23709

- ALBB-011769

- W-100280

- NSC23709

- DB-029627

- BRN 1791962

- inverted exclamation markY96.0%(T)

- AKOS000267185

- SB86007

- 925-83-7

- NS00042561

-

- MDL: MFCD00039763

- インチ: 1S/C10H22N4O2/c11-13-9(15)7-5-3-1-2-4-6-8-10(16)14-12/h1-8,11-12H2,(H,13,15)(H,14,16)

- InChIKey: ZWLIYXJBOIDXLL-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCCCCCCC(NN)=O)NN

- BRN: 1791962

計算された属性

- せいみつぶんしりょう: 230.17400

- どういたいしつりょう: 230.174

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 9

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 110

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.0881 (rough estimate)

- ゆうかいてん: 185.0 to 191.0 deg-C

- ふってん: 372.3°C (rough estimate)

- フラッシュポイント: 265.4°C

- 屈折率: 1.5010 (estimate)

- PSA: 110.24000

- LogP: 2.26940

- ようかいせい: 未確定

Decanedihydrazide セキュリティ情報

Decanedihydrazide 税関データ

- 税関コード:2928000090

- 税関データ:

中国税関コード:

2928000090概要:

292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Decanedihydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0224-25G |

Sebacic Dihydrazide |

925-83-7 | >96.0%(T) | 25g |

¥190.00 | 2024-04-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286768-5 g |

Sebacic acid dihydrazide, |

925-83-7 | ≥95% | 5g |

¥278.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286768A-25 g |

Sebacic acid dihydrazide, |

925-83-7 | ≥95% | 25g |

¥918.00 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D860368-500g |

Decanedihydrazide |

925-83-7 | ≥95%(T) | 500g |

¥1,998.00 | 2022-01-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0224-500G |

Sebacic Dihydrazide |

925-83-7 | >96.0%(T) | 500g |

¥1250.00 | 2024-04-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB21672-1g |

Decanedihydrazide |

925-83-7 | 97% | 1g |

0.00 | 2021-06-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286768-5g |

Sebacic acid dihydrazide, |

925-83-7 | ≥95% | 5g |

¥278.00 | 2023-09-05 | |

| Aaron | AR003PYE-5g |

Decanedihydrazide |

925-83-7 | 97% | 5g |

$5.00 | 2025-01-22 | |

| Ambeed | A282570-25g |

Decanedihydrazide |

925-83-7 | 96% | 25g |

$54.0 | 2025-03-05 | |

| A2B Chem LLC | AB72506-5g |

Sebacic dihydrazide |

925-83-7 | 96% | 5g |

$17.00 | 2024-07-18 |

Decanedihydrazide 合成方法

合成方法 1

合成方法 2

合成方法 3

合成方法 4

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 20 min, reflux

1.2 Reagents: Hydrazine hydrate (1:1) ; cooled

1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified

1.2 Reagents: Hydrazine hydrate (1:1) ; cooled

1.3 Reagents: Ammonium hydroxide Solvents: Water ; basified

リファレンス

- Synthesis, structural study and antimicrobial screening of bridgehead nitrogen containing 1,8-bis-thiadiazino-triazolyl-octanes, Pharma Chemica, 2012, 4(6), 2434-2437

合成方法 8

合成方法 9

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Zinc chloride Solvents: Methanol ; 65 °C; 75 °C

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) ; 75 °C; 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) ; 75 °C; 80 °C

リファレンス

- Synthetic method of dibasic acid dihydrazide from dibasic ester compound and hydrazine hydrate by two-step reaction, China, , ,

合成方法 12

合成方法 13

合成方法 14

合成方法 15

合成方法 16

合成方法 17

はんのうじょうけん

リファレンス

- Bioresorbable drug delivery matrixes based on crosslinked polysaccharides designed for delayed/controlled release, World Intellectual Property Organization, , ,

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 5 h, reflux

リファレンス

- Synthesis and anticonvulsant, antimicrobial activity of some bis-1,3,4-oxadiazole and bis-1,2,4-triazole derivatives from sebacic acid, Indian Journal of Heterocyclic Chemistry, 2007, 17(1), 37-40

合成方法 20

Decanedihydrazide Raw materials

Decanedihydrazide Preparation Products

Decanedihydrazide 関連文献

-

1. 278. Tuberculostatic hydrazides and their derivativesNg. Ph. Buu-Ho?,Ng. D. Xuong,Ng. H. Nam,Fernand Binon,René Royer J. Chem. Soc. 1953 1358

-

Shuo Wang,Daihua Fu,Xiaorong Wang,Wuli Pu,Alfonso Martone,Xili Lu,Marino Lavorgna,Zhanhua Wang,Eugenio Amendola,Hesheng Xia J. Mater. Chem. A 2021 9 4055

925-83-7 (Decanedihydrazide) 関連製品

- 4130-54-5(Stearic acid hydrazide)

- 4080-98-2(Dodecanedihydrazide)

- 4080-95-9(Azelaic dihydrazide)

- 6304-39-8(Octanohydrazide)

- 2619-88-7(Palmitic Acid Hydrazide)

- 125-83-7(Sebacic dihydrazide)

- 38291-82-6(Pentanehydrazide)

- 4146-43-4(butanedihydrazide)

- 3538-65-6(butanehydrazide)

- 1071-93-8(Adipodihydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:925-83-7)Decanedihydrazide

清らかである:99%

はかる:500g

価格 ($):157.0